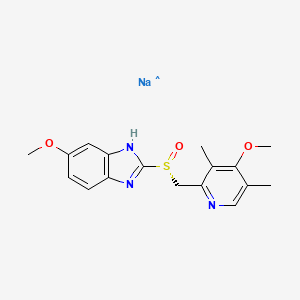

r-Omeprazole

Description

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAJOLFRLWQQQL-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-77-6 | |

| Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Significance of Chirality in Proton Pump Inhibitors

An In-Depth Technical Guide to the Synthesis and Purification of Esomeprazole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, operates by inhibiting the H+/K+-ATPase, or "proton pump," in gastric parietal cells.[1] Structurally, omeprazole possesses a chiral center at its sulfur atom, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (S)-omeprazole and (R)-omeprazole.[2] While the racemic mixture was the first to be marketed, subsequent research revealed that the (S)-enantiomer, known as esomeprazole, exhibits a more favorable pharmacokinetic profile.[3] This is primarily due to its slower metabolism in the liver, leading to higher plasma concentrations and more consistent acid suppression compared to the racemate.[4]

Consequently, esomeprazole became the first single-isomer proton pump inhibitor (PPI) to be commercialized, representing a significant "chiral switch" in drug development.[3] The focus of modern synthetic and industrial chemistry has therefore been on the efficient, scalable, and stereoselective production of the (S)-enantiomer. This guide provides a detailed exploration of the core methodologies for synthesizing and purifying high-purity esomeprazole. While the focus is on the (S)-enantiomer, the principles and protocols described are directly adaptable to the synthesis of (R)-omeprazole by utilizing the corresponding enantiomeric chiral reagents.

Part 1: Enantioselective Synthesis of Esomeprazole

The most elegant and economically viable strategy for producing esomeprazole is the direct asymmetric oxidation of its prochiral sulfide precursor, 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio-1H-benzimidazole (often called "pyrmetazole"). The challenge lies in selectively adding a single oxygen atom to the sulfur atom with a high degree of stereocontrol.

Transition Metal-Catalyzed Asymmetric Oxidation

Catalytic asymmetric oxidation using transition metals is the most established and industrially proven approach.

This method is the industrial workhorse for esomeprazole synthesis, adapted from the pioneering work of Kagan and Sharpless on asymmetric sulfoxidation.[3][5] It relies on an in-situ-formed chiral titanium complex to direct the stereochemical outcome of the oxidation.

Causality and Mechanism: The catalytic system is formed from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral tartrate ester, typically (S,S)-diethyl tartrate [(S,S)-DET] for the synthesis of the (S)-sulfoxide. The presence of a controlled amount of water is crucial for forming an active Ti-O-Ti cluster. The prochiral sulfide coordinates to this chiral titanium complex, and the subsequent delivery of the oxygen atom from an oxidant, most commonly cumene hydroperoxide (CHP), occurs stereoselectively. The addition of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical for achieving high enantioselectivity by modulating the catalyst structure and reactivity.[5]

Workflow for Titanium-Catalyzed Asymmetric Synthesis

Caption: Workflow of Titanium-Catalyzed Esomeprazole Synthesis.

Experimental Protocol: Titanium-Catalyzed Synthesis

-

Catalyst Preparation: To a solution of toluene, add Ti(OiPr)₄ and (S,S)-diethyl tartrate under a nitrogen atmosphere. Stir the mixture and add a defined equivalent of water. Age the catalyst mixture, sometimes at an elevated temperature, to ensure the formation of the active complex.[5]

-

Reaction Setup: In a separate reactor, dissolve the prochiral sulfide precursor in toluene and add N,N-diisopropylethylamine (DIPEA). Cool the mixture to 0-5°C.

-

Oxidation: Add the pre-formed chiral titanium catalyst to the sulfide solution. Then, add cumene hydroperoxide (CHP) dropwise, maintaining the temperature below 5°C to control the exothermic reaction and minimize over-oxidation to the sulfone byproduct.

-

Monitoring: Monitor the reaction progress using chiral HPLC until the starting sulfide is consumed.

-

Quenching & Workup: Upon completion, quench the reaction with water. Separate the organic layer, and perform aqueous washes to remove the catalyst residues.

-

Isolation: The resulting organic solution containing crude esomeprazole can be taken directly to the salt formation and crystallization step. An enantiomeric excess (e.e.) of >94% is achievable with this method.[5]

Driven by the need for more sustainable and cost-effective processes, iron-catalyzed asymmetric sulfoxidation has emerged as a powerful alternative.[6] This method avoids heavy metals like titanium and can utilize hydrogen peroxide, a greener oxidant.

Causality and Mechanism: The catalytic system typically involves an inexpensive iron salt (e.g., FeCl₃ or Fe(acac)₃), a chiral Schiff base ligand, and a carboxylate salt additive.[7][8] The carboxylate is crucial for enhancing both reactivity and enantioselectivity, potentially by coordinating to the iron center and acting as a hydrogen-bond acceptor for the substrate's imidazole NH group.[6] The reaction proceeds to high conversion and enantioselectivity, with a key advantage being a complementary kinetic resolution step where any minor (R)-omeprazole formed is preferentially over-oxidized to the sulfone, further enriching the desired (S)-enantiomer.[6]

Experimental Protocol: Iron-Catalyzed Synthesis (Kilogram Scale) [7]

-

Catalyst Preparation: The catalyst can be formed in situ. Charge a reactor with the prochiral sulfide, the chiral Schiff base ligand, an iron salt (e.g., FeCl₃), and a carboxylate salt (e.g., lithium carboxylate) in a suitable solvent like ethyl acetate.

-

Reaction: Cool the mixture to between -15°C and -10°C.

-

Oxidation: Add an aqueous solution of hydrogen peroxide (H₂O₂) slowly over several hours. Careful control of the addition rate is critical on a large scale to manage heat and oxygen evolution from H₂O₂ decomposition.[9]

-

Monitoring: Monitor the reaction by HPLC for sulfide consumption, esomeprazole formation, and sulfone byproduct.

-

Workup and Isolation: After the reaction is complete, the crude esomeprazole is typically isolated as a salt (e.g., potassium or sodium) by treating the reaction mixture with a methanolic solution of the corresponding hydroxide.[7] This process can achieve yields of ~87-90% with an outstanding enantiomeric purity of >99% e.e.[7][9]

Biocatalytic Asymmetric Oxidation

Enzymatic methods represent the frontier of green pharmaceutical manufacturing, offering unparalleled selectivity under mild, aqueous conditions.

Causality and Mechanism: The synthesis of esomeprazole can be achieved using an engineered Baeyer-Villiger monooxygenase (BVMO) enzyme.[3] These enzymes use a cofactor, such as NADPH, and molecular oxygen to perform the oxidation. A key requirement is a cofactor recycling system, which is often accomplished using a ketoreductase that oxidizes a cheap alcohol like isopropanol to regenerate the NADPH. A critical challenge is the formation of hydrogen peroxide as a byproduct, which can deactivate the enzyme and cause non-selective chemical oxidation. This is overcome by adding catalase to the reaction mixture, which safely decomposes the H₂O₂.[3] Through directed evolution, wild-type enzymes have been significantly improved to achieve high efficiency and selectivity for the sulfide substrate.[3]

| Synthesis Method | Catalyst System | Oxidant | Typical Yield | Typical e.e. | Advantages | Disadvantages |

| Titanium-Catalyzed | Ti(OiPr)₄ / (S,S)-DET | CHP | ~55-90%[5][10] | >94%[5] | Industrially proven, high e.e. | Water-sensitive, uses heavy metal, potential for sulfone byproduct.[3] |

| Iron-Catalyzed | Iron Salt / Chiral Schiff Base | H₂O₂ | ~87-90%[7][9] | >99%[6][7] | Low cost, low toxicity, green oxidant, very high e.e. | Process safety concerns with H₂O₂ on a large scale.[9] |

| Biocatalytic | Engineered BVMO Enzyme | O₂ | High | >99%[3] | Extremely high selectivity, green process, mild conditions. | Enzyme stability, mass transfer challenges, scalability.[3][10] |

Part 2: Purification and Quality Control

Achieving pharmaceutical-grade purity requires robust purification protocols to remove impurities such as the undesired (R)-enantiomer, unreacted sulfide, and the sulfone over-oxidation byproduct.

Crystallization and Salt Formation

Crystallization is the definitive method for purifying esomeprazole on an industrial scale. The molecule is typically converted to a stable salt, most commonly esomeprazole magnesium, to facilitate handling and improve stability.

Causality and Mechanism: The choice of solvent, anti-solvent, temperature, and pH are critical variables that control the crystallization process. Esomeprazole magnesium can exist in several polymorphic and pseudopolymorphic (solvated) forms.[11][12] Controlling these parameters is essential to consistently produce the desired crystal form, which has implications for the drug's stability and dissolution properties. For instance, an esomeprazole magnesium water/butanol solvate can be prepared using 1-butanol as the solvent and water as an anti-solvent.[11]

Experimental Protocol: Crystallization of Esomeprazole Magnesium Dihydrate [13]

-

Dissolution: Dissolve a crude esomeprazole magnesium salt solid in a mixed solvent system, such as methanol-acetone-water, at a slightly elevated temperature (e.g., 30-40°C) to obtain a clear, saturated solution.

-

Crystallization: Cool the solution slowly to a lower temperature (e.g., -5 to 10°C) and hold for an extended period (e.g., 24-48 hours) to allow for crystal formation and growth.

-

Isolation: Isolate the precipitated crystals by filtration.

-

Drying: Wash the crystals with a cold solvent and dry them under vacuum at a controlled temperature (e.g., 15-40°C) to obtain the final, purified esomeprazole magnesium dihydrate.

Analytical Purification Control: Chiral HPLC

While not the primary method for bulk purification, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the indispensable analytical tool for quantifying the enantiomeric purity (e.e.) of esomeprazole.

Causality and Mechanism: Chiral HPLC columns contain a stationary phase that is itself chiral. Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel OD-H, Chiralpak ID-3), are highly effective for separating omeprazole enantiomers.[2][14][15] The two enantiomers interact differently with the chiral environment of the column, causing them to travel through the column at different speeds and thus be separated in time. The separation is detected by a UV detector, typically at around 301 nm.[14]

Chiral HPLC Analysis Workflow

Caption: Workflow for Chiral HPLC Analysis of Esomeprazole.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity [14][16]

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A mixture of n-hexane, methanol, and an alcohol blend (e.g., 85% n-hexane, 8% methanol, 7% isopropyl alcohol/ethanol mixture).[14] Some methods use n-hexane/2-propanol/acetic acid/triethylamine.[16]

-

Column Temperature: 40°C.[14]

-

Detection: UV at 301 nm.[14]

-

Sample Preparation: Accurately weigh and dissolve the esomeprazole sample in the mobile phase to a known concentration.

-

Analysis: Inject the sample into the HPLC system. The two enantiomers will elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the (S)- and (R)-enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

This method is sensitive enough to detect and quantify the undesired (R)-omeprazole impurity at levels well below 0.1%.[14]

Conclusion

The synthesis of esomeprazole is a showcase of modern asymmetric catalysis. From the industrially dominant titanium-tartrate systems to the greener and highly efficient iron-catalyzed and biocatalytic methods, the field provides multiple robust pathways to this critical pharmaceutical agent. The success of any synthetic route, however, is critically dependent on a well-controlled purification process, primarily through crystallization of a stable salt, to achieve the stringent purity requirements for an active pharmaceutical ingredient. The validation of this purity, confirmed through precise analytical techniques like chiral HPLC, is the final, non-negotiable step in ensuring the quality, safety, and efficacy of the final drug product.

References

-

Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. National Institutes of Health (NIH). [Link]

-

Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. ACS Publications. [Link]

-

Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. SciELO. [Link]

-

Multikilogram-scale synthesis of esomeprazole using enantioselective iron catalysis. Morressier. [Link]

-

Catalytic Asymmetric Synthesis of Esomeprazole by a Titanium Complex with a Hexa-aza-triphenolic Macrocycle Ligand. Taylor & Francis Online. [Link]

-

Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. ResearchGate. [Link]

-

Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences. [Link]

-

Biocatalytic oxidation and synthesis of Esomeprazole. Scientific Update. [Link]

-

Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. ACS Publications. [Link]

-

Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed. [Link]

-

Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PubMed. [Link]

-

Development of a Safe and Environmentally Benign Manufacturing Process for Esomeprazole using an Iron Catalyst and Hydrogen Peroxide. ACS Publications. [Link]

-

Resolution of omeprazole by inclusion complexation with a chiral host BINOL. ResearchGate. [Link]

-

Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Scholars Research Library. [Link]

-

Esomeprazole Pellet Production for MUPS Applications – High-Precision Fluid Bed Coating. Glatt. [Link]

-

Flow chart of the manufacturing process of Esomeprazole 40 mg powder... ResearchGate. [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

- Industrial production method of esomeprazole.

-

Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. ResearchGate. [Link]

-

Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. National Institutes of Health (NIH). [Link]

-

Enantiomers of omeprazole. ResearchGate. [Link]

-

Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. ResearchGate. [Link]

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

- Process for the preparation of magnesium salt of omeprazole.

-

STUDY ON THE SOLUBILITY, DISSOLUTION, STABILITY AND MICROMETRIC PROPERTIES OF OMEPRAZOLE VIA CO CRYSTALLIZATION TECHNIQUES. Innovare Academic Sciences. [Link]

-

Asymmetric synthesis of esomeprazole. ResearchGate. [Link]

- Preparation method of esomeprazole magnesium dihydrate crystal form B.

-

Crystallization of Esomeprazole Magnesium Water/Butanol Solvate. National Institutes of Health (NIH). [Link]

-

Synthesis of Optically Active Omeprazole by Catalysis with Vanadyl Complexes with Chiral Schiff Bases. ResearchGate. [Link]

-

Crystallization of Esomeprazole Magnesium Water/Butanol Solvate. ResearchGate. [Link]

-

Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]

- Purification method of omeprazole.

-

Omeprazole Profile. ResearchGate. [Link]

-

Typical chromatogram of an omeprazole sample. ResearchGate. [Link]

-

Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. scielo.br [scielo.br]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multikilogram-scale synthesis of esomeprazole using enantioselective iron catalysis [morressier.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN104725357A - Preparation method of esomeprazole magnesium dihydrate crystal form B - Google Patents [patents.google.com]

- 14. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Paradox of a Proton Pump Inhibitor

An In-depth Technical Guide: r-Omeprazole Stability and Degradation Pathways

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions as a proton pump inhibitor (PPI) to effectively suppress gastric acid secretion.[1][2][3] It is a racemic mixture of its (S)- and (R)-enantiomers. While the S-isomer (esomeprazole) demonstrates a different metabolic profile, both isomers convert to the same non-chiral active species, a reactive sulfenamide, to exert their therapeutic effect.[4] The central paradox of omeprazole lies in its mechanism of action: it requires the acidic environment of the parietal cell canaliculus to become active, yet it is exceptionally unstable and prone to rapid degradation in acidic conditions.[1][4][5] The half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5, while it extends to 18 hours at a pH of 6.5.[4] This inherent acid lability necessitates sophisticated formulation strategies, typically involving enteric coatings, to protect the active pharmaceutical ingredient (API) during its transit through the stomach.[4]

A thorough understanding of the degradation pathways of this compound is therefore not merely an academic exercise; it is a critical prerequisite for the development of stable, effective, and safe pharmaceutical formulations. This guide provides a detailed exploration of the chemical stability of this compound, delineates its primary degradation mechanisms under various stress conditions, and outlines robust experimental protocols for its analysis.

Section 1: The Chemistry of Instability - Core Degradation Pathways

The degradation of omeprazole is a multifaceted process heavily influenced by environmental factors, with pH being the most critical.[6] The molecule's susceptibility extends to oxidative, thermal, and photolytic stress, each leading to a unique profile of degradation products.

Acid-Catalyzed Degradation: The Dominant Pathway

In an acidic medium, omeprazole undergoes a rapid and complex acid-catalyzed rearrangement.[1][6] This is the most significant degradation pathway, directly relevant to the drug's behavior in the gastric environment and its bioactivation process.

Mechanism:

-

Protonation: The process initiates with the protonation of the benzimidazole nitrogen atom.

-

Intramolecular Cyclization: This is followed by a nucleophilic attack from the pyridinic nitrogen onto the C2 carbon of the benzimidazole ring.

-

Spiro Intermediate Formation: This attack forms a transient, unstable spiro intermediate.

-

Rearrangement and Activation: The intermediate rapidly rearranges to form a sulfenic acid, which is the key reactive species that can then convert to the active sulfenamide.[6] This sulfenamide covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.

Under forced degradation conditions, this pathway can lead to numerous products, including rearranged monomers and various dimers with different numbers of sulfur atoms in the bridge.[6][7]

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Protocols

The following protocols are foundational starting points and should be optimized based on the specific formulation and analytical setup.

A. Acid Hydrolysis

-

Preparation: Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol).

-

Stress Application: Add 0.1 N hydrochloric acid (HCl) to the stock solution. [6]A typical condition is to reflux or keep the solution at room temperature for a specified period (e.g., 1.5-2 hours). [6]3. Neutralization: After the specified time, carefully neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (NaOH) to halt the reaction. [6]4. Analysis: Dilute the sample to the target concentration with the mobile phase and analyze immediately via HPLC.

B. Base Hydrolysis

-

Preparation: Prepare a stock solution of omeprazole.

-

Stress Application: Add 0.1 N NaOH to the stock solution and allow it to react for a defined time. [6]3. Neutralization: Neutralize the solution with an equivalent amount of 0.1 N HCl.

-

Analysis: Dilute and analyze the sample.

C. Oxidative Degradation

-

Preparation: Prepare a stock solution of omeprazole.

-

Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature for a specified duration. [8][9]3. Analysis: Dilute the sample with the mobile phase and analyze. No quenching is typically required, but it should be confirmed that the peroxide does not interfere with the analysis.

D. Thermal Degradation

-

Solid State: Place the solid omeprazole powder in a thermostatically controlled oven at an elevated temperature (e.g., 110°C) for a set period (e.g., 5 hours). [8]2. Solution State: Reflux a solution of omeprazole for a specified time.

-

Analysis: For the solid sample, cool, dissolve in a suitable solvent, dilute, and analyze. For the solution sample, cool, dilute, and analyze.

E. Photolytic Degradation

-

Sample Preparation: Expose a solution of omeprazole (and a solid sample in parallel) to a light source providing combined UV and visible output, as specified by ICH Q1B guidelines.

-

Control: Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

Analysis: Analyze the exposed and control samples at appropriate time points.

Section 3: Data Summary & Analytical Characterization

Quantitative Degradation Data

The extent of degradation is highly dependent on the specific conditions (concentration, temperature, time). The following table summarizes typical degradation percentages observed in forced degradation studies.

| Stress Condition | Reagent/Parameter | Observed Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl | ~61.6% | [8][9] |

| Basic Hydrolysis | 0.1 N NaOH | ~4.3% | [8][9] |

| Oxidative | 3% H₂O₂ | ~26.4% | [8][9] |

| Dry Heat | 110°C for 5 hrs | ~4.3% | [8][9] |

Note: These values are illustrative and will vary based on exact experimental parameters.

Analytical Techniques for Characterization

The separation, identification, and quantification of omeprazole and its degradation products are primarily accomplished using modern chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC/UHPLC): Reversed-phase HPLC with UV detection (at ~302 nm) is the most common method for quantifying omeprazole and its known impurities. [6][10][11]Stability-indicating methods must be developed and validated to demonstrate specificity, ensuring that all degradation products are resolved from the parent peak and from each other. * Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown degradation products, coupling HPLC or UHPLC with high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is indispensable. [2][6][7][12]This technique provides accurate mass measurements and fragmentation patterns that are crucial for proposing molecular structures. [2]* Nuclear Magnetic Resonance (NMR): For definitive structure confirmation of a major degradation product, it can be isolated using preparative HPLC and subsequently analyzed by NMR spectroscopy. [2][12]

Conclusion

The chemical stability of this compound is a complex subject dominated by its profound lability in acidic environments. Its susceptibility to degradation via hydrolysis, oxidation, heat, and light presents significant challenges for formulation scientists. A comprehensive understanding of these degradation pathways, coupled with rigorous forced degradation studies and advanced analytical characterization, is essential for developing robust and stable omeprazole products. The methodologies and mechanistic insights provided in this guide serve as a foundational resource for professionals dedicated to ensuring the quality, efficacy, and safety of this vital medication.

References

- Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH. (2025).

- Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. (n.d.). Benchchem.

- Investigations on the thermal behavior of omeprazole and other sulfoxides. (n.d.). PubMed.

- Photocatalytic and photoelectrocatalytic degradation of the drug omeprazole on nanocrystalline titania films in alkaline media. (2015). PubMed.

- Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University.

- Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. (2015).

- Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. (n.d.). New Journal of Chemistry (RSC Publishing).

- Photodegradation of omeprazol in aqueous solution using TiO2 as catalyst. (n.d.).

- Photocatalytic degradation of omeprazole. Intermediates and total reaction mechanism. (n.d.).

- Investigations on the thermal behavior of omeprazole and other sulfoxides. (n.d.). Ingenta Connect.

- KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID ST

- A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025). Figshare.

- Kinetics of omeprazole degradation in solid st

- Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (n.d.). AWS.

- Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.).

- Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.).

- Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (2021).

- STABILITY STUDY OF OMEPRAZOLE. (2010). Farmacia Journal.

- Determination of the stability of omeprazole by means of differential scanning calorimetry. (n.d.). AKJournals.

- The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998). Chula Digital Collections.

- Time course of degradation of pure omeprazole in acid. (n.d.).

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. akjournals.com [akjournals.com]

- 4. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. journaljpri.com [journaljpri.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of R-Omeprazole (Esomeprazole)

Introduction

R-Omeprazole, commercially known as Esomeprazole, is the (S)-enantiomer of omeprazole, a highly effective proton pump inhibitor (PPI) that has become a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump), which is the final step in gastric acid secretion.[2] As a single-enantiomer drug, Esomeprazole offers pharmacokinetic advantages over its racemic parent, omeprazole, including more consistent patient response.

The development and quality control of a stereochemically pure active pharmaceutical ingredient (API) like Esomeprazole demand a rigorous and multi-faceted analytical approach. Spectroscopic characterization is not merely a procedural step but the fundamental basis for confirming molecular identity, elucidating structure, quantifying the API, and, critically, ensuring enantiomeric purity. The presence of the unwanted (R)-enantiomer is considered an impurity and must be strictly controlled.[3]

This guide provides an in-depth exploration of the essential spectroscopic techniques employed in the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond procedural lists to explain the causality behind methodological choices and the logic of data interpretation. We will examine how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, complemented by chiral chromatography, work in concert to build a complete and validated analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle & Rationale NMR spectroscopy is the unparalleled gold-standard for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, NMR provides a detailed map of the molecular framework, confirming atom connectivity and stereochemical relationships. For this compound, NMR is essential to verify the integrity of the benzimidazole and pyridine ring systems and to observe the subtle but critical effects of the chiral sulfoxide center.

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used due to its excellent solubilizing power for Esomeprazole and its ability to reveal key exchangeable protons.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the 0-14 ppm range, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Data Interpretation

The ¹H NMR spectrum provides a wealth of information. The protons on the methylene bridge (adjacent to the chiral sulfoxide) are diastereotopic, meaning they reside in different chemical environments. This results in their appearance as two distinct doublets (an AB system), a definitive indicator of chirality at the sulfur atom.[4] The ¹³C spectrum confirms the total number of unique carbon atoms, corroborating the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ [4]

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

|---|---|---|---|

| Chemical Shift (δ, ppm) | Proton Environment | Chemical Shift (δ, ppm) | Carbon Environment |

| 8.25 (s, 1H) | Benzimidazole C2-H | 163.4 | Pyridine Ring |

| 7.37 (d, 8.6 Hz, 1H) | Benzimidazole Ring | 161.8 | Pyridine Ring |

| 7.02 (d, 2.6 Hz, 1H) | Benzimidazole Ring | 153.7 | Benzimidazole Ring |

| 6.60 (dd, 2.5 Hz, 8.4 Hz, 1H) | Benzimidazole Ring | 151.9 | Benzimidazole Ring |

| 4.72 & 4.46 (d, AB system, 12.7 Hz, 2H) | -CH₂- (Diastereotopic Protons) | 149.1 | Benzimidazole Ring |

| 3.75 (s, 3H) | Methoxy (-OCH₃) | 147.0 | Pyridine Ring |

| 3.70 (s, 3H) | Methoxy (-OCH₃) | 141.6 | Benzimidazole Ring |

| 2.21 (s, 6H) | 2 x Methyl (-CH₃) | 126.5, 124.9, 117.5 | Aromatic CH |

| 109.0, 99.4 | Aromatic CH | ||

| 59.7, 55.2 | Methoxy (-OCH₃) | ||

| 48.6 | Methylene (-CH₂-) |

| | | 12.9, 11.3 | Methyl (-CH₃) |

Mass Spectrometry (MS): Molecular Weight and Fragmentary Evidence

Principle & Rationale Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two fundamental pieces of information: the precise molecular weight of the compound and, through fragmentation analysis (MS/MS), structural details that serve as corroborating evidence. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is ideal, as it is a soft ionization technique that typically preserves the molecular ion.

The primary objective is to confirm the expected molecular weight corresponding to the chemical formula C₁₇H₁₉N₃O₃S and to establish a characteristic fragmentation pattern for identity confirmation and quantification in complex matrices.[2][5]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (LC): Inject the sample into an HPLC system, typically with a C18 column, to separate the analyte from any potential impurities before it enters the mass spectrometer. A gradient elution with mobile phases like ammonium acetate buffer and acetonitrile is common.[6]

-

Ionization (MS): Use an ESI source in positive ion mode. This will protonate the this compound molecule, forming the precursor ion [M+H]⁺.

-

MS/MS Analysis: In the mass spectrometer, select the [M+H]⁺ precursor ion (m/z 346.1). Induce fragmentation in a collision cell. Scan for the resulting product ions.

Data Interpretation

The primary precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 346.1. Collision-induced dissociation (CID) of this ion yields characteristic product ions. The most significant fragmentation involves the cleavage of the bond between the methylene bridge and the sulfoxide, leading to the formation of a stable pyridinylmethylium ion.[7][8]

Table 2: Key Mass Transitions for this compound in Positive ESI-MS/MS

| Parameter | Value | Rationale |

|---|---|---|

| Formula | C₁₇H₁₉N₃O₃S | Chemical Formula |

| Exact Mass | 345.11 | Monoisotopic Mass |

| Precursor Ion [M+H]⁺ | m/z 346.1 | Protonated Molecule |

| Key Product Ion | m/z 198.1 | Pyridinylmethylium fragment after cleavage |

This specific transition (346.1 → 198.1) is highly selective and forms the basis of quantitative bioanalytical methods using Multiple Reaction Monitoring (MRM).[7][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Molecular Fingerprint

Principle & Rationale FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a spectrum that is a unique "fingerprint" of the molecule. While not typically used for ab initio structure elucidation, FT-IR is an invaluable, rapid, and non-destructive tool for identity confirmation, as stipulated by pharmacopoeias like the USP.[10] It quickly verifies the presence of key functional groups and consistency between batches.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix a small amount of this compound (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr disc.

-

Analysis: Place the disc in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The FT-IR spectrum of this compound is compared against a reference standard. Key absorption bands are checked to confirm the presence of the molecule's main structural components.

Table 3: Characteristic FT-IR Absorption Bands for this compound [11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| ~3217 | N-H Stretch | Benzimidazole Ring |

| ~3000-2800 | C-H Stretch | Aromatic and Aliphatic (CH₃, CH₂) |

| ~1613, 1581 | C=N / C=C Stretch | Benzimidazole / Pyridine Rings |

| ~1200 | C-O Stretch | Aryl-ether (Methoxy groups) |

| ~1018 | S=O Stretch | Sulfoxide Group |

The presence and relative intensity of these peaks provide a high degree of confidence in the material's identity. Any significant deviation could indicate impurities or a different polymorphic form.

UV-Visible Spectrophotometry: A Robust Quantitative Tool

Principle & Rationale UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. The technique is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. It is a simple, cost-effective, and widely used method for the quantitative determination of this compound in bulk drug and dosage forms.[12][13]

The stability and UV absorbance of this compound are highly pH-dependent. The molecule degrades rapidly in acidic conditions but is stable in neutral or alkaline media.[4][14] This necessitates careful selection of the solvent system. Methanol, ethanol, and various buffers are commonly used.[14][15] The wavelength of maximum absorbance (λmax) can shift depending on the solvent used.[14][16]

Experimental Protocol: Assay by Calibration Curve

-

Solvent Selection: Choose a suitable solvent in which this compound is stable and soluble, for example, methanol.[13][15]

-

Standard Stock Solution: Accurately prepare a stock solution of this compound reference standard (e.g., 100 µg/mL in methanol).

-

Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution of the stock solution.

-

λmax Determination: Scan one of the mid-range standards across the UV range (e.g., 200-400 nm) to determine the λmax.

-

Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution at a concentration expected to fall within the calibration range and measure its absorbance. Calculate the concentration using the regression equation from the calibration curve.

Data Interpretation

A linear relationship between concentration and absorbance (with a correlation coefficient, R², >0.999) is essential for a valid quantitative method. The λmax varies with the solvent, providing an additional identity check.

Table 4: Reported λmax of this compound in Various Solvents

| Solvent / Condition | Reported λmax (nm) | Reference |

|---|---|---|

| Methanol | 301-302 | [13][15] |

| Dimethylformamide (DMF) / Water | 275 | [17][18] |

| Distilled Water | 300 | [16] |

| After HCl Hydrolysis | 352 |[16][19] |

Chiral HPLC: The Guardian of Enantiomeric Purity

Principle & Rationale While the previously discussed techniques confirm the molecular structure, they do not differentiate between enantiomers. Since this compound (the S-enantiomer) is the desired API, quantifying the level of the (R)-enantiomer is a critical quality control test. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for this purpose.[3]

The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. This results in different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is crucial for achieving adequate resolution.[3][20]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Select a suitable chiral column. Polysaccharide-based columns like Chiralpak® IA or Chiralcel® OD-H are commonly reported to be effective.[20][21][22]

-

Mobile Phase Preparation: Prepare the mobile phase. A typical system might consist of a mixture of n-hexane, ethanol (or 2-propanol), and a small amount of an acidic or basic modifier (e.g., diethylamine or acetic acid) to improve peak shape.[20][22]

-

System Setup: Equilibrate the chiral HPLC system with the mobile phase at a defined flow rate (e.g., 1.0 mL/min). Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 300-302 nm).[15][22]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute as separate peaks. The larger peak corresponds to this compound (S-enantiomer), and the smaller peak, if present, is the (R)-enantiomer impurity.

Data Interpretation

The enantiomeric purity is calculated based on the relative peak areas of the two enantiomers. The method must be validated for specificity, linearity, accuracy, and precision, with a low limit of quantification (LOQ) for the (R)-enantiomer to meet regulatory requirements.[20]

Table 5: Example Chiral HPLC Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IA | [20][21] |

| Mobile Phase | Methyl tert-butylether:Ethyl Acetate:Ethanol:Diethylamine (60:40:5:0.1 v/v) | [20] |

| Flow Rate | 1.0 mL/min | [20] |

| Detection | UV at 302 nm | [15] |

| Expected Elution | (S)-enantiomer followed by (R)-enantiomer (or vice-versa depending on column) | N/A |

Conclusion

The spectroscopic characterization of this compound is a synergistic process where each technique provides a unique and essential piece of the analytical puzzle. NMR spectroscopy provides the definitive structural proof, Mass Spectrometry confirms the molecular weight and fragmentation identity, FT-IR serves as a rapid and reliable fingerprint for identity, and UV-Vis spectroscopy offers a robust method for quantification. Finally, Chiral HPLC stands as the critical gatekeeper, ensuring the stereochemical purity that is fundamental to the drug's identity and efficacy. A thorough application of these methods, grounded in an understanding of the underlying chemical principles, is indispensable for ensuring the quality, safety, and consistency of this compound from the laboratory to the clinic.

References

- FT-IR spectra of (A) pure esomeprazole magnesium and (B) microsphere formulation (F6). (n.d.). ResearchGate.

- Determination of Esomeprazole by Complexation Method. (n.d.). Der Pharma Chemica.

- Spectrophotometric Methods for the Estimation of Esomeprazole magnesium trihydrate in Pharmaceutical Formulations Using Indigo Carmine Reagent. (n.d.). Innovare Academic Sciences.

- UV-Spectrophotometric determination of esomeprazole in tablet dosage forms. (2021).

- Cirilli, R., Ferretti, R., Gallinella, B., Turchetto, L., La Torre, F., & Zanitti, L. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(1), 31-38.

- Indirect spectroscopic determination of esomeprazole using malachite green dye in the presence of N-bromosuccinimide. (2022). Neliti.

- Kanwar, K., & Gautam, S. P. (2021). Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches. International Journal of Pharmaceutical Research, 13(3).

- Formulation and Evaluation of Floating Microspheres of Esomeprazole Magnesium Trihydr

-

Esomeprazole. (2016). mzCloud. Retrieved from [Link]

-

Esomeprazole Magnesium Trihydrate. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

- Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. (2010).

- Product ion mass spectra of [Mþ H] þ of (A) esomeprazole, (B) rabeprazole and (C) levosulpiride. (n.d.).

- Formulation and Evaluation of Esomeprazole Magnesium Trihydrate Micropellets. (n.d.).

- Formulation and evaluation of esomeprazole magnesium trihydrate controlled release floating tablets. (2023). Annals of Phytomedicine.

- Development and Validation of UV Spectophotometric Method for the Simultaneous Estimation of Esomeprazole and Domperidone in Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Singh, R., & Saraf, S. (2008). Spectrophotometric Estimation of Omeprazole in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.

- A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity Analysis of Esomeprazole Sodium. (2025). Benchchem.

- Esomeprazole Magnesium. (2022). USP-NF.

- Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.).

- Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry. (2020).

- 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,... (n.d.).

- Analysis of omeprazole and esomeprazole obtained from traditional pharmacies and unlicensed internet websites using Raman spectroscopy, 1H-NMR and chemometric analysis. (2019).

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). (n.d.).

- Putta, R. K., et al. (2010). Physico-chemical characterization, UV spectrophotometric method development and validation studies of Esomeprazole Magnesium Trihydrate. Journal of Chemical and Pharmaceutical Research, 2(3), 484-490.

- Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. (n.d.). Impactfactor.org.

- UV-Spectrophotometric Determination of Esomeprazole in Tablet Dosage Forms. (n.d.).

- Green UV-spectrophotometric method for estimation of esomeprazole in injection dosage. (2024).

- Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. (2018). International Journal of Pharmaceutical Sciences and Medicine.

- Green UV-spectrophotometric method for estimation of esomeprazole in injection dosage. (2024). Research Square.

- Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. (n.d.).

- method development and validation of omeprazole in bulk and marketed formulation by using uv. (2025). World Journal of Pharmaceutical Science and Research.

- Application Note: Quantification of Esomeprazole in Human Plasma using Esomeprazole-d3 by LC-MS/MS. (2025). Benchchem.

- Determination of enantiomeric purity of esomeprazole by capillary electrophoresis. (2020).

-

Esomeprazole. (n.d.). PubChem. Retrieved from [Link]

- Misrab, A., & Srinivas, R. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 45(2), 857-871.

- FTIR spectra of (a) pure omeprazole, (b) PM 7, (c) TSD best formulation F7. (n.d.).

- NMR spectra of Omeprazole and its [Zn(OME) 2 ] Complex. (n.d.).

- Omeprazole Profile. (2010).

- Complexity in Estimation of Esomeprazole and its Related Impurities' Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules. (2017). NIH.

- A Mechanism Study on the (+)

- Fourier transform infrared spectrophotometry: An eco-friendly green tool for simultaneous quantification of Aspirin and Omeprazole in pharmaceutical formulation. (n.d.). Brazilian Journal of Analytical Chemistry.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]

- 5. mzCloud – Esomeprazole [mzcloud.org]

- 6. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uspnf.com [uspnf.com]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. journaljpri.com [journaljpri.com]

- 14. jocpr.com [jocpr.com]

- 15. ijpbs.com [ijpbs.com]

- 16. Green UV-spectrophotometric method for estimation of esomeprazole in injection dosage [pharmacia.pensoft.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of R-Omeprazole: An In-depth Technical Guide for Pharmaceutical Scientists

Abstract

This technical guide provides a comprehensive analysis of the solubility of R-Omeprazole in a range of organic solvents, a critical parameter for the successful development of robust dosage forms and manufacturing processes. This compound, the dextrorotatory enantiomer of omeprazole, is a potent proton pump inhibitor whose therapeutic efficacy is intrinsically linked to its physicochemical properties. This document delves into the quantitative solubility data, the underlying intermolecular interactions governing these properties, and the thermodynamic principles that provide a predictive framework. Furthermore, a detailed, field-proven experimental protocol for solubility determination is presented, offering researchers a validated methodology for their investigations. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound in pharmaceutical formulations.

Introduction: The Significance of this compound and its Solubility

This compound is a chiral proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. As an enantiomer of omeprazole, it exhibits stereoselective metabolism, which can translate to clinical advantages. The formulation of this compound into a stable, bioavailable, and therapeutically effective drug product is a paramount challenge in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is a cornerstone of this process, influencing everything from crystallization and purification to the design of oral and parenteral dosage forms.

The choice of solvent can significantly impact the crystalline form of the active pharmaceutical ingredient (API), which in turn affects its stability, dissolution rate, and bioavailability.[1] This guide aims to provide a detailed exploration of the solubility of this compound, moving beyond a simple compilation of data to offer insights into the fundamental principles that govern its behavior in different solvent systems.

Physicochemical Properties of this compound

To comprehend the solubility characteristics of this compound, it is essential to first consider its fundamental physicochemical properties. As an enantiomer, this compound shares the same non-chiral physical properties as its S-enantiomer, Esomeprazole, and the racemic mixture, Omeprazole.

| Property | Value | Source(s) |

| Molecular Formula | C17H19N3O3S | [2] |

| Molecular Weight | 345.4 g/mol | [2] |

| Melting Point | 156 °C | [3] |

| pKa1 (pyridinium) | ~4.0 | [4] |

| pKa2 (benzimidazole) | ~8.8 | [4] |

| logP (octanol/water) | 2.23 | [3] |

These properties, particularly the presence of both acidic and basic functional groups (amphoteric nature) and a moderate lipophilicity, suggest a complex solubility profile that is highly dependent on the nature of the solvent.

Quantitative Solubility of this compound in Organic Solvents

The solubility of a drug is a quantitative measure of the maximum amount of that drug that can be dissolved in a given solvent at a specific temperature to form a saturated solution. The following table summarizes the available solubility data for this compound and its closely related counterparts, Esomeprazole and Omeprazole, in various organic solvents. Given that enantiomers have identical solubility in achiral solvents, the data for Esomeprazole can be considered directly applicable to this compound.

| Solvent | Drug Form | Temperature (°C) | Solubility (mg/mL) | Source(s) |

| Alcohols | ||||

| Methanol | Esomeprazole Magnesium Trihydrate | 25 | 1.214 | [5] |

| Ethanol | This compound Sodium Salt | Not Specified | ~1 | [6] |

| Ethanol | Esomeprazole Magnesium | Not Specified | ~1 | [7] |

| 1-Propanol | Esomeprazole Magnesium Trihydrate | 25-45 | (See Note 1) | [8] |

| 1-Butanol | Esomeprazole Magnesium Trihydrate | 25-45 | (See Note 1) | [8] |

| Ketones | ||||

| Acetone | Esomeprazole Magnesium Trihydrate | Not Specified | Soluble | [9] |

| Methyl Isobutyl Ketone | Esomeprazole Sodium | 5-55 | (See Note 2) | [10] |

| Esters | ||||

| Ethyl Acetate | Esomeprazole Sodium | 5-55 | (See Note 2) | [10] |

| Amides | ||||

| Dimethylformamide (DMF) | This compound Sodium Salt | Not Specified | ~5 | [6] |

| Dimethylformamide (DMF) | Esomeprazole Magnesium | Not Specified | ~25 | [7] |

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | This compound Sodium Salt | Not Specified | ~5 | [6] |

| Dimethyl Sulfoxide (DMSO) | Esomeprazole Magnesium | Not Specified | ~20 | [7] |

| Nitriles | ||||

| Acetonitrile | Esomeprazole Sodium | 5-55 | (See Note 2) | [10] |

Note 1: A study on Esomeprazole magnesium trihydrate in various alcohols showed that solubility increases with temperature.[8] The highest solubility was observed in 1-butanol and the lowest in ethanol.[8]

Note 2: For Esomeprazole sodium, the solubility in ethyl acetate, acetonitrile, and methyl isobutyl ketone increases with temperature.[10] The order of solubility was found to be: methyl isobutyl ketone > acetonitrile > ethyl acetate.[10]

Mechanistic Insights: The Role of Intermolecular Interactions

The observed differences in the solubility of this compound across various organic solvents can be rationalized by examining the underlying solute-solvent interactions. The principle of "like dissolves like" provides a foundational understanding: a solute's solubility is favored in a solvent with similar polarity and intermolecular force characteristics.

This compound is a polar molecule capable of acting as both a hydrogen bond donor (from the N-H group of the benzimidazole ring) and a hydrogen bond acceptor (at the sulfoxide oxygen and the nitrogen atoms of the pyridine and benzimidazole rings). The nature and extent of these interactions with solvent molecules are key determinants of solubility.

-

Polar Protic Solvents (e.g., Alcohols): Alcohols can engage in hydrogen bonding with this compound, acting as both hydrogen bond donors and acceptors. This facilitates the disruption of the crystal lattice of the solute and the formation of stable solute-solvent interactions, leading to good solubility. The increasing solubility from ethanol to 1-butanol for Esomeprazole magnesium trihydrate may be attributed to a combination of factors including the increasing non-polar character of the alcohol, which may better accommodate the non-polar regions of the omeprazole molecule.[8]

-

Polar Aprotic Solvents (e.g., Ketones, Esters, Amides, Sulfoxides): These solvents can act as hydrogen bond acceptors, interacting with the N-H group of this compound. Additionally, dipole-dipole interactions between the polar functional groups of the solvent and the polar regions of the this compound molecule contribute significantly to solvation. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their strong hydrogen bond accepting capabilities and large dipole moments.

-

Solvent Polarity: The polarity of the solvent plays a crucial role.[11] Solvents with a polarity that is complementary to that of this compound will generally be more effective at dissolving it.

The following diagram illustrates the potential intermolecular interactions between this compound and representative organic solvents.

Caption: Key intermolecular forces between this compound and solvent classes.

Experimental Protocol: Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12] The following protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in an organic solvent.

Principle

An excess amount of the solid drug is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved drug is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (crystalline solid of known purity)

-

Organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Analytical balance

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility method.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by sampling at different time points until the concentration plateaus.[13]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

HPLC-UV Quantification Method

A reversed-phase HPLC method with UV detection is a reliable and widely used technique for the quantification of omeprazole and its enantiomers.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.4) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time.[11] A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[11]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 302 nm[14]

-

Injection Volume: 20 µL

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

Thermodynamic Modeling of Solubility

Thermodynamic models can be employed to correlate and predict the solubility of a drug as a function of temperature. This provides a valuable tool for understanding the dissolution process and for process optimization.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the mole fraction solubility (X) and allows for the calculation of the apparent thermodynamic parameters of dissolution, including the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.[10]

The equation is given by:

ln(X) = - (ΔH° / RT) + (ΔS° / R)

where:

-

X is the mole fraction solubility

-

ΔH° is the standard enthalpy of dissolution

-

ΔS° is the standard entropy of dissolution

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

A plot of ln(X) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. A positive ΔH° indicates that the dissolution process is endothermic, and solubility increases with temperature.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature.[8][15]

The equation is expressed as:

ln(X) = A + (B / T) + C * ln(T)

where:

-

X is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental solubility data.

This model is widely used due to its simplicity and its ability to accurately represent experimental solubility data over a range of temperatures.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in various organic solvents, grounded in experimental data and theoretical principles. The presented information underscores the importance of solvent selection in the formulation and manufacturing of this compound. The detailed experimental protocol offers a robust methodology for researchers to conduct their own solubility studies with confidence.

Future research in this area could focus on expanding the solubility database to include a wider array of green and sustainable solvents, aligning with the pharmaceutical industry's growing commitment to environmental responsibility. Furthermore, the application of advanced computational models, such as COSMO-RS, could provide deeper insights into the solute-solvent interactions at a molecular level, enabling more accurate a priori prediction of solubility and accelerating the drug development process.

References

- Cayman Chemical. (R)-Omeprazole (sodium salt) Product Information. [URL: https://www.caymanchem.com/product/18874/ (R)-omeprazole-(sodium-salt)]

- Cayman Chemical. Esomeprazole magnesium Product Information. [URL: https://www.caymanchem.com/product/17326/esomeprazole-magnesium]

- Stephen, A., et al. (2010). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Current Pharmaceutical Journal, 1(11), 366-370. [URL: https://www.icpjonline.com/documents/Vol1Issue11/02.pdf]

- BenchChem. Application Note and Protocol: Quantification of Omeprazole in Human Plasma by HPLC. [URL: https://www.benchchem.com/application-note/b000731/quantification-of-omeprazole-in-human-plasma-by-hplc]

- Hasnat, A., et al. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 123-130. [URL: https://www.banglajol.info/index.php/DUJPS/article/view/3229]

- Li, Q., et al. (2017). Determination and Thermodynamic Modeling of Solid–Liquid Phase Equilibrium for Esomeprazole Sodium in Monosolvents and in the (Ethanol + Ethyl Acetate) Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 62(7), 2034-2041. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.7b00143]

- Bhesaniya, K., & Baluja, S. (2013). Solubility of esomeprazole magnesium trihydrate in alcohols at temperatures from 298.15 to 318.15 K. Russian Journal of Physical Chemistry A, 87(13), 2187–2190. [URL: https://www.researchgate.

- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]

- Cayman Chemical. Esomeprazole (sodium salt) Product Information. [URL: https://www.caymanchem.com/product/17303/esomeprazole-(sodium-salt)]

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1010. [URL: https://www.who.int/medicines/areas/quality_safety/quality_assurance/trs1010_annex4.pdf]

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [URL: https://www.dissolutiontech.com/issues/201702/DT201702_A02.pdf]

- Li, Y., et al. (2014). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry, 43(2), 426-436. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3946973/]

- Kumar, P. R., et al. (2010). Physico-chemical characterization, UV spectrophotometric method development and validation studies of Esomeprazole Magnesium Trihydrate. Journal of Chemical and Pharmaceutical Research, 2(3), 484-490. [URL: https://www.jocpr.com/articles/physicochemical-characterization-uv-spectrophotometric-method-development-and-validation-studies-of-esomeprazole-magnesiu.pdf]

- Hu, Y., et al. (2019). Thermodynamic models for determination of the solubility of omeprazole in pure and mixture organic solvents from T=(278.15 to 333.15)K. The Journal of Chemical Thermodynamics, 131, 24-32. [URL: https://www.researchgate.

- Kumar, P. R., et al. (2010). Physico-chemical characterization, UV spectrophotometric method development and validation studies of Esomeprazole Magnesium Trihydrate. Journal of Chemical and Pharmaceutical Research, 2(3), 484-490. [URL: https://www.jocpr.com/articles/physicochemical-characterization-uv-spectrophotometric-method-development-and-validation-studies-of-esomeprazole-magnesiu.pdf]

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1010. [URL: https://www.who.

- PubChem. (R)-Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/R-Omeprazole]

- BenchChem. Application Note and Protocol: Quantification of Omeprazole in Human Plasma by HPLC. [URL: https://www.benchchem.com/application-note/b000731/quantification-of-omeprazole-in-human-plasma-by-hplc]

- PubChem. Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Omeprazole]

- Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(3), E35. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751351/]

- Kanwar, K., & Gautam, S. P. (2021). Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches. Infectious Disease and Therapy, 10(4), 2269-2285. [URL: https://www.researchgate.

- Diva-Portal.org. Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [URL: http://www.diva-portal.org/smash/get/diva2:168051/FULLTEXT01.pdf]

- Iuga, C., et al. (2008). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Farmacia, 56(3), 264-271. [URL: https://www.researchgate.net/publication/228372671_Validation_of_HPLC-UV_method_for_analysis_of_omeprazole_in_presence_of_its_metabolites_in_human_plasma]

- Kanwar, K., & Gautam, S. P. (2021). Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches. Research Journal of Pharmacy and Technology, 14(7), 3621-3627. [URL: https://www.researchgate.

- PubChem. Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/omeprazole]

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [URL: https://www.dissolutiontech.com/issues/201702/DT201702_A02.pdf]

- Al-Aani, H., et al. (2020). A new sensitive HPLC/UV method for simultaneous determination of paclitaxel, sorafenib and omeprazole in standard solutions and. African Journal of Pharmacy and Pharmacology, 14(7), 211-221. [URL: https://www.ajol.info/index.php/ajpp/article/view/198305]

- Bhesaniya, K., & Baluja, S. (2013). Solubility of esomeprazole magnesium trihydrate in alcohols at temperatures from 298.15 to 318.15 K. Russian Journal of Physical Chemistry A, 87(13), 2187-2190. [URL: https://www.researchgate.

- Al-Shehri, A. S., et al. (2019). Spectrophotometric Determination of Esomeprazole Magnesium in Commercial Tablets Using 5-Sulfosalicylic Acid and N-Bromosuccinimide. Journal of Analytical Methods in Chemistry, 2019, 9304561. [URL: https://www.researchgate.net/publication/335201989_Spectrophotometric_Determination_of_Esomeprazole_Magnesium_in_Commercial_Tablets_Using_5-Sulfosalicylic_Acid_and_N-Bromosuccinimide]

- ResearchGate. Apelblat equation and λh equation fitting parameters of vanillin in... [URL: https://www.researchgate.net/figure/Apelblat-equation-and-lh-equation-fitting-parameters-of-vanillin-in-different-solvents_tbl2_349453961]

- BenchChem. Crystal Structure and Polymorphism of Omeprazole: An In-depth Technical Guide. [URL: https://www.benchchem.com/technical-guide/omeprazole-crystal-structure-polymorphism]

- U.S. Food and Drug Administration. (2014). 204655Orig1s000. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/204655Orig1s000EA.pdf]

- Ali, A., et al. (2022). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 27(19), 6593. [URL: https://www.mdpi.com/1420-3049/27/19/6593]

- Royal Society of Chemistry. (2015). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05504a]

- Bergman, N., et al. (1989). Chemical Reactions of Omeprazole and Omeprazole Analogues. III. Protolytic Behaviour of Compounds in the Omeprazole System. Acta Chemica Scandinavica, 43, 641-649. [URL: https://www.semanticscholar.org/paper/Chemical-Reactions-of-Omeprazole-and-Omeprazole-III-Bergman-Ohlson/2e9e6c9a3b6b8b5e8c7e9c5c8c9c8c9c8c9c8c9c]

- PubChem. Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/omeprazole]

- Cayman Chemical. (R)-Omeprazole (sodium salt) Product Information. [URL: https://www.caymanchem.com/product/18874]

- ResearchGate. Solid state interactions between the proton pump inhibitor omeprazole and various enteric coating polymers. [URL: https://www.researchgate.

Sources

- 1. ijnc.ir [ijnc.ir]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. scispace.com [scispace.com]